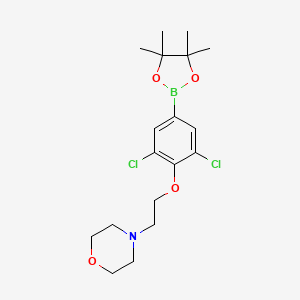

4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester

Description

Its primary applications are in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical and materials science contexts .

Properties

IUPAC Name |

4-[2-[2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BCl2NO4/c1-17(2)18(3,4)26-19(25-17)13-11-14(20)16(15(21)12-13)24-10-7-22-5-8-23-9-6-22/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVUERTVGUEFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCCN3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BCl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester typically involves the following steps:

-

Formation of the Boronic Acid Intermediate: : The initial step involves the preparation of 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

-

Esterification: : The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Nucleophiles: Amines, thiols.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

Biology: Employed in the development of boron-containing drugs and probes for biological studies.

Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, facilitating the formation of stable complexes. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity.

Comparison with Similar Compounds

3,5-Dichlorophenylboronic Acid, Pinacol Ester (CAS 68716-51-8)

- Structure: Lacks the morpholinoethoxy group at position 3.

- Properties :

- Applications : Used in synthesizing agrochemicals and simpler biaryl intermediates.

6-Morpholinopyridine-3-boronic Acid, Pinacol Ester (CAS 485799-04-0)

- Structure : Morpholine is attached to a pyridine ring instead of a benzene ring.

- Properties: Pyridine’s electron-deficient nature alters electronic effects compared to the phenyl ring. Potential for coordination with transition metals in catalysis .

- Applications : Relevant in synthesizing heterocyclic drug candidates.

4-(Morpholine-4-carbonyl)phenylboronic Acid Pinacol Ester (CAS 656239-38-2)

- Structure : Morpholine linked via a carbonyl group instead of an ethoxy chain.

- Properties :

- Applications : Suitable for reactions requiring controlled reactivity, such as sequential couplings.

3-Chloro-4-ethoxy-5-fluorophenylboronic Acid, Pinacol Ester (CAS 1668474-08-5)

- Structure: Ethoxy and fluorine substituents replace the morpholinoethoxy and chlorine at position 5.

- Properties :

- Applications : Used in fluorinated biaryl synthesis for medicinal chemistry.

4-(Benzyloxy)-3,5-dichlorophenylboronic Acid

- Structure: Benzyloxy group instead of morpholinoethoxy.

- Properties: Benzyloxy is bulkier and more lipophilic, affecting solubility in polar solvents. Requires deprotection (e.g., hydrogenolysis) for further functionalization .

- Applications : Intermediate in natural product synthesis.

Comparative Data Table

| Compound | CAS | Molecular Weight | Key Substituents | Reactivity in Coupling | Stability to Hydrolysis |

|---|---|---|---|---|---|

| Target Compound | - | ~380–400 | 3,5-Cl; 4-(2-morpholinoethoxy) | Moderate | Moderate |

| 3,5-Dichlorophenylboronic ester | 68716-51-8 | 296.02 | 3,5-Cl | High | High |

| 6-Morpholinopyridine-3-boronic ester | 485799-04-0 | 290.17 | Morpholine-pyridine | Moderate-Low | High |

| 4-(Morpholine-4-carbonyl)phenyl ester | 656239-38-2 | 317.19 | Morpholine-carbonyl | Low | Very High |

| 3-Chloro-4-ethoxy-5-fluoro analog | 1668474-08-5 | 300.56 | 3-Cl; 4-ethoxy; 5-F | High | Moderate |

| 4-(Benzyloxy)-3,5-dichloro analog | - | 296.02 | 3,5-Cl; 4-benzyloxy | Low | Low |

Key Research Findings

Electronic Effects: The morpholinoethoxy group in the target compound donates electrons via the oxygen atom, slightly activating the boronic ester for coupling compared to electron-withdrawing groups (e.g., carbonyl) .

Steric Hindrance : The morpholine moiety reduces coupling efficiency with sterically demanding substrates compared to simpler analogs like 3,5-dichlorophenylboronic ester .

Hydrolysis Stability : Pinacol esters with bulky substituents (e.g., benzyloxy) show lower stability in aqueous conditions, whereas morpholine-linked derivatives exhibit moderate resistance .

Pharmaceutical Relevance : Morpholine-containing boronic esters are increasingly used in kinase inhibitor synthesis due to morpholine’s affinity for ATP-binding pockets .

Biological Activity

4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a morpholinoethoxy group and dichlorophenyl moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmaceutical development.

- Chemical Formula : C15H20BCl2N2O3

- Molecular Weight : 335.14 g/mol

- CAS Number : 2096329-90-5

- Melting Point : Approximately 85°C to 86°C

The biological activity of boronic acids often relates to their ability to interact with biological molecules through reversible covalent bonding. The boron atom can form complexes with diols and other nucleophiles, influencing various biochemical pathways. Specifically, this compound may act as an inhibitor for certain enzymes and receptor interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acid derivatives. For instance, compounds similar to 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that a related boronic acid derivative significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism involved the inhibition of proteasomal degradation of pro-apoptotic factors .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial properties. The ability of these compounds to disrupt bacterial cell wall synthesis makes them potential candidates for antibiotic development.

- Research Findings : In vitro assays have shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparative Analysis of Biological Activity

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid | Moderate (inhibits proteasome) | Significant (disrupts cell wall synthesis) | Enzyme inhibition |

| 2-Morpholinopyridine-4-boronic acid pinacol ester | High (induces apoptosis) | Moderate (affects bacterial growth) | Proteasome inhibition |

| 3,5-Dichlorophenylboronic acid | Low (limited studies) | High (effective against various bacteria) | Enzyme disruption |

Safety and Handling

Due to its chemical nature, 4-(2-Morpholinoethoxy)-3,5-dichlorophenylboronic acid exhibits certain hazards:

- Hazard Classification :

- Skin irritation (Category 2)

- Eye irritation (Category 2)

- Respiratory irritation (Category 3)

Precautionary measures include using protective equipment when handling the compound and ensuring proper ventilation in work areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.